ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate (CAS RN: 297148-30-2; MDL: MFCD00791726) is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an ethoxypropanoate ester at position 7 (via an ether linkage) . The compound’s structure combines a rigid aromatic system with a flexible ester side chain, making it a candidate for applications in medicinal chemistry and agrochemical research. Its molecular formula is C₁₉H₁₅ClO₅, and it is typically synthesized via nucleophilic substitution or esterification reactions involving 7-hydroxycoumarin precursors .
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-18-11-17-15(9-16(18)21)14(10-19(22)26-17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMVXRUFKPOANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substitutions
Key Observations :
- Ester vs. Carboxylic Acid: The ethoxypropanoate ester in the target compound improves lipid solubility and bioavailability compared to the carboxylic acid derivative (CAS 840479-48-3), which may favor ionic interactions in aqueous environments .
- Aromatic Modifications : The phenyl group at position 4 provides steric bulk, which may hinder enzymatic degradation compared to smaller substituents (e.g., methyl in C₁₇H₁₈O₆ ) .
Biological Activity
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the coumarin class, characterized by its complex structure featuring a chloro substituent and an ester functional group. This compound has garnered attention due to its potential biological activities, which may have therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.8 g/mol. The presence of the chloro group at the sixth position of the chromenone structure contributes to its unique chemical properties, influencing both its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that coumarin derivatives, including this compound, may inhibit cancer cell proliferation. For instance, related coumarins have shown significant cytotoxic effects against various cancer cell lines, indicating a potential for therapeutic applications in oncology .
- Antioxidant Properties : Coumarins are known for their antioxidant capabilities, which can protect cells from oxidative stress. This compound may similarly contribute to cellular defense mechanisms against free radicals.
- Enzyme Inhibition : Studies on structurally similar compounds have highlighted their ability to inhibit enzymes such as monoamine oxidase (MAO), which is relevant in treating neurological disorders. This suggests that this compound could have similar inhibitory effects, warranting further investigation .
Structure–Activity Relationship (SAR)
The biological activity of coumarin derivatives is often influenced by their structural features. For ethyl 2-[(6-chloro-2-oxo-4-phenyleno)-acetate], variations in substituents can significantly impact its pharmacological profile. A comparative analysis with other coumarin derivatives reveals that:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-[((6-bromo)-4-methyl)-2H-chromen]-7-yloxy]propanoate | C20H18BrO5 | Bromine substituent affecting reactivity |
| Ethyl 2-[((6-nitro)-4-methyl)-2H-chromen]-7-yloxy]propanoate | C20H18ClN3O5 | Nitro group impacting biological activity |
These comparisons illustrate how variations in substituents can lead to differences in chemical behavior and biological efficacy.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of ethyl 2-[((6-chloro)-4-methyl)-2H-chromen]-7-yloxy]propanoate. For example:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Investigations into the mechanisms of action indicate that this compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
- Pharmacokinetics : Understanding the pharmacokinetics of ethyl 2-[((6-chloro)-4-methyl)-2H-chromen]-7-yloxy]propanoate is crucial for evaluating its therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
